molecular formula C18H15Cl4N3O2 B2420434 3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide CAS No. 1333625-95-8

3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide

Cat. No.: B2420434
CAS No.: 1333625-95-8
M. Wt: 447.14
InChI Key: DHCFWBMBOGYEAD-UHFFFAOYSA-N
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Description

3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide is a complex organic compound characterized by its unique structure and significant chemical properties

Properties

IUPAC Name

3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl4N3O2/c1-9-5-4-6-10(18(27)25-7-2-3-8-25)14(9)24-17(26)15-12(20)11(19)13(21)16(22)23-15/h4-6H,2-3,7-8H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCFWBMBOGYEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCCC2)NC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2,3,5,6-tetrachloropyridine with 2-methyl-6-(pyrrolidine-1-carbonyl)aniline under specific conditions. The reaction is usually carried out in an aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles (e.g., sodium methoxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Chemical Properties and Structure

The compound exhibits a complex structure characterized by multiple chlorine substituents and a pyridine core. Its chemical formula is C15H13Cl4N2OC_{15}H_{13}Cl_4N_2O, with a molecular weight of approximately 380.0 g/mol.

Structural Features

  • Chlorine Atoms : The presence of four chlorine atoms enhances its reactivity and biological activity.
  • Pyridine Core : This heterocyclic structure is known for its role in various biological activities.
  • Pyrrolidine Substituent : The pyrrolidine ring contributes to the compound's pharmacological properties.

Anticancer Activity

Research has demonstrated that 3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide exhibits potent anticancer properties.

Case Study: Cytotoxic Effects on Cancer Cell Lines

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These results indicate that the compound may be more effective than standard chemotherapeutic agents like doxorubicin under certain conditions.

Antimicrobial Properties

The compound has shown significant antimicrobial activity against various bacterial strains.

In Vitro Studies

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that it could be developed into a potential antimicrobial agent.

Antiviral Activity

Preliminary studies indicate that this compound may possess antiviral properties by inhibiting viral replication. It has shown effectiveness against certain strains of viruses in laboratory settings.

Neuropharmacological Applications

Given its structural characteristics, the compound is being investigated for potential neuropharmacological effects. Its ability to interact with neurotransmitter systems may lead to applications in treating neurological disorders.

Comparative Analysis with Related Compounds

To better understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineModerate anticancer activityDifferent substituents
PerampanelAnticonvulsantKnown for its action on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

Mechanism of Action

The mechanism of action of 3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

3,4,5,6-Tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring various studies and findings that highlight its efficacy against different pathogens and cancer cell lines.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridine ring substituted with multiple chloro groups and a pyrrolidine moiety. Its molecular formula is C15H15Cl4N2O, which contributes to its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogenic bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed for selected bacterial strains:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus7.81
Escherichia coli15.63
Klebsiella pneumoniae31.25
Pseudomonas aeruginosaNo activity

The results indicate that the compound exhibits significant antibacterial activity against Staphylococcus aureus, comparable to standard antibiotics like penicillin, while showing weaker effects against other strains tested .

Anticancer Activity

The anticancer potential of 3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide has been assessed through cytotoxicity assays on various cancer cell lines. The following table presents the IC50 values for different cell lines:

Cell Line IC50 (μM)
HeLa (cervical cancer)133.78
SGC-7901 (gastric cancer)279.86
GES-1 (normal gastric mucosa)634.12

These findings suggest that the compound exhibits moderate cytotoxicity against HeLa and SGC-7901 cells while being less toxic to normal cells, indicating a potential therapeutic window for cancer treatment .

The mechanism underlying the biological activity of this compound appears to be multifaceted. It may involve:

  • Inhibition of DNA synthesis : Similar compounds have shown interference with DNA replication in cancer cells.
  • Disruption of bacterial cell walls : The presence of chloro groups is known to enhance the lipophilicity of compounds, aiding in membrane penetration and subsequent disruption of bacterial integrity.

Case Studies

A notable study evaluated the effectiveness of this compound in an in vivo model of bacterial infection. Mice treated with varying doses exhibited significant reductions in bacterial load compared to untreated controls, affirming its potential as an antimicrobial agent .

In another study focused on cancer therapy, administration of the compound led to reduced tumor size in xenograft models of gastric cancer, supporting its role as an anticancer agent .

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